molecular formula C5H8F2O B13625766 (2-(Difluoromethyl)cyclopropyl)methanol

(2-(Difluoromethyl)cyclopropyl)methanol

Cat. No.: B13625766
M. Wt: 122.11 g/mol
InChI Key: RPIKLIIFMWGPPI-UHFFFAOYSA-N
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Description

(2-(Difluoromethyl)cyclopropyl)methanol is an organic compound with the molecular formula C5H8F2O It features a cyclopropyl ring substituted with a difluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethyl)cyclopropyl)methanol typically involves the difluoromethylation of cyclopropyl derivatives. One common method is the reaction of cyclopropylmethanol with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene precursors such as FSO2CF2CO2TMS in the presence of a base like NaHCO3 can facilitate the insertion of the difluoromethyl group into the cyclopropyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-(Difluoromethyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated ethers, amines, and cyclopropanes .

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .

Comparison with Similar Compounds

    (2-(Trifluoromethyl)cyclopropyl)methanol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Cyclopropylmethanol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    (2-(Difluoromethyl)cyclopropyl)amine: Contains an amine group instead of a hydroxymethyl group.

Uniqueness: (2-(Difluoromethyl)cyclopropyl)methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased metabolic stability and lipophilicity. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[2-(difluoromethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)4-1-3(4)2-8/h3-5,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIKLIIFMWGPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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